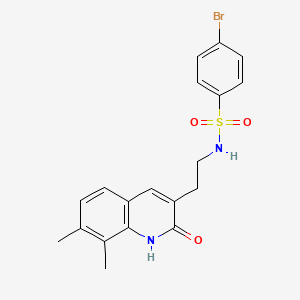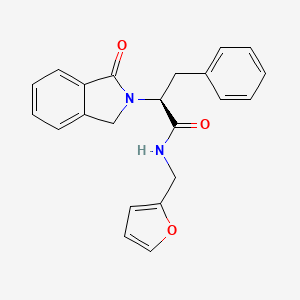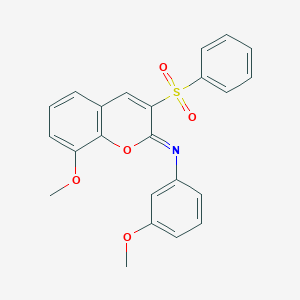
4-bromo-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-[2-(7,8-DIMETHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a bromine atom, a quinoline derivative, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[2-(7,8-DIMETHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an appropriate ketone under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated quinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[2-(7,8-DIMETHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Bromination: Bromine or NBS in the presence of a catalyst.
Sulfonamide Formation: Sulfonyl chloride and a base like triethylamine.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-BROMO-N-[2-(7,8-DIMETHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[2-(7,8-DIMETHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)ETHYL]BENZENE-1-SULFONAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N,N-dimethylbenzenesulfonamide: Similar in structure but lacks the quinoline moiety.
Quinoline derivatives: Compounds like chloroquine and quinine, which also feature the quinoline core.
Uniqueness
4-BROMO-N-[2-(7,8-DIMETHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to the combination of the bromine atom, quinoline derivative, and sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C19H19BrN2O3S |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
4-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H19BrN2O3S/c1-12-3-4-14-11-15(19(23)22-18(14)13(12)2)9-10-21-26(24,25)17-7-5-16(20)6-8-17/h3-8,11,21H,9-10H2,1-2H3,(H,22,23) |
InChI Key |
XZIANDZAOBFSFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNS(=O)(=O)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}pentanamide](/img/structure/B11428958.png)
![N-Isopropyl-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-phenylacetamide](/img/structure/B11428974.png)

![N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B11428987.png)
![8-(3-bromophenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11428989.png)
![N-(4-fluorophenyl)-2-{3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide](/img/structure/B11428995.png)

![8-(2-chloro-6-fluorophenyl)-3-(3-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11428998.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11429012.png)
![N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11429017.png)
![8-(2-methylphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11429018.png)
![N-(2,5-Dimethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B11429023.png)

![3-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(3-methoxypropyl)propanamide](/img/structure/B11429047.png)
